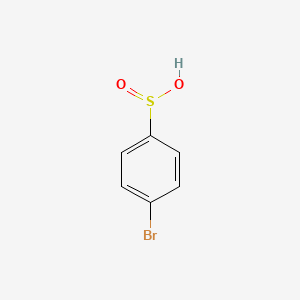

4-bromobenzenesulfinic Acid

CAS No.: 1195-33-1

Cat. No.: VC3778080

Molecular Formula: C6H5BrO2S

Molecular Weight: 221.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195-33-1 |

|---|---|

| Molecular Formula | C6H5BrO2S |

| Molecular Weight | 221.07 g/mol |

| IUPAC Name | 4-bromobenzenesulfinic acid |

| Standard InChI | InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |

| Standard InChI Key | QBLQHDHWTVMHRH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1S(=O)O)Br |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Bromobenzenesulfinic acid consists of a benzene ring with two key substituents: a bromine atom at the para position (C-4) and a sulfinic acid group (-SO₂H) directly attached to the ring. The sulfinic acid functional group contains a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen atom that bears a hydrogen (forming the acidic hydroxyl group). This structure gives the compound its distinctive chemical reactivity profile.

Physical Properties

The sodium salt dihydrate of 4-bromobenzenesulfinic acid has a molecular weight of approximately 220.06 g/mol for the acid component (C₆H₄BrO₂S) . The compound in its salt form appears as a crystalline solid at room temperature. While comprehensive data on the free acid form is limited in the available research literature, arylsulfinic acids generally share certain physical characteristics such as being solids at room temperature with varying degrees of water solubility.

Chemical Properties

4-Bromobenzenesulfinic acid exhibits the characteristic reactivity of arylsulfinic acids. The sulfinic acid group (-SO₂H) has moderate acidity, allowing it to form stable salts with bases. The compound can function as both a nucleophile (through the sulfinic acid group) and an electrophile (via the bromine-substituted aromatic ring) in various chemical transformations. The bromine substituent at the para position enhances the electrophilicity of the aromatic ring, making it amenable to various substitution reactions.

Synthesis Methods

Purification Methods

Purification of 4-bromobenzenesulfinic acid and its derivatives typically involves recrystallization from appropriate solvent systems. For the sodium salt dihydrate, controlled crystallization conditions are likely employed to ensure the incorporation of the correct number of water molecules in the crystal structure.

Applications in Organic Synthesis

Catalyst in Metal-Mediated Reactions

The sodium salt of 4-bromobenzenesulfinic acid serves as a valuable reagent in palladium-catalyzed reactions. Specifically, it has been employed in the preparation of unsymmetrical internal alkynes and vinyl sulfones through reactions with terminal alkynes . This application highlights the compound's utility in carbon-carbon bond formation reactions, which are fundamental in the synthesis of complex organic molecules.

Synthetic Intermediate

As a synthetic building block, 4-bromobenzenesulfinic acid and its salts contribute to the preparation of various organosulfur compounds. The sulfinyl group can be converted to other functional groups, providing access to a range of sulfur-containing derivatives. Additionally, the bromine substituent offers a reactive site for further functionalization through cross-coupling reactions, making this compound a versatile intermediate in divergent synthesis strategies.

Research Findings and Recent Studies

Applications in Catalytic Systems

Recent research has explored the role of arylsulfinic acids, including brominated derivatives, in catalytic systems. The sodium salt of 4-bromobenzenesulfinic acid has demonstrated efficacy in palladium-catalyzed reactions for the formation of unsymmetrical internal alkynes . These findings suggest potential applications in the synthesis of acetylenic compounds that serve as important intermediates in pharmaceutical and materials science.

Reaction Mechanisms

Studies on the reaction mechanisms involving 4-bromobenzenesulfinic acid derivatives have provided insights into their unique reactivity patterns. When employed in palladium-catalyzed reactions with alkynes, the sulfinic acid moiety undergoes addition to the triple bond, followed by elimination processes that lead to the desired products. These mechanistic investigations contribute to a deeper understanding of sulfinic acid chemistry and facilitate the development of new synthetic methodologies.

Comparison with Related Compounds

Comparison with 4-Bromobenzenesulfonic Acid

4-Bromobenzenesulfonic acid (C₆H₅BrO₃S) differs from 4-bromobenzenesulfinic acid by the presence of an additional oxygen atom in the functional group . This structural difference results in distinct chemical properties and reactivity patterns. While 4-bromobenzenesulfonic acid has a molecular weight of 237.07 g/mol and melting point of 90-93°C , it exhibits greater stability and stronger acidity compared to its sulfinic acid counterpart. Sulfonic acids generally function as strong acids and excellent leaving groups in organic reactions, whereas sulfinic acids display more nucleophilic character and participate in a broader range of addition reactions.

Comparison with Other Arylsulfinic Acids

Compared to other arylsulfinic acids that lack halogen substituents, 4-bromobenzenesulfinic acid possesses enhanced reactivity in certain transformations due to the electronic effects of the bromine atom. The electron-withdrawing nature of bromine influences the electron density distribution across the molecule, affecting both the acidity of the sulfinic acid group and the reactivity of the aromatic ring system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume